Lysyl-prolyl-threonine

Antinociception Inflammation Analgesia

Lysyl-prolyl-threonine (KdPT) is a synthetic tripeptide with a D-Proline residue, ensuring a non-opioid IL-1β antagonist profile. This stereochemistry is critical for its specific, potent antinociceptive and anti-inflammatory effects, distinct from L-Pro analogues. For researchers investigating IL-1β pathways in pain, anorexia, or glucotoxicity, this compound's unique mechanism makes it an essential tool. Its stable lyophilized formulation provides a reliable benchmark for peptide-based therapeutic development.

Molecular Formula C15H28N4O5
Molecular Weight 344.41 g/mol
Cat. No. B13898135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysyl-prolyl-threonine
Molecular FormulaC15H28N4O5
Molecular Weight344.41 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O
InChIInChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1
InChIKeyLOGFVTREOLYCPF-RHYQMDGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lysyl-Prolyl-Threonine: Scientific Specifications and Procurement Baseline for the IL-1β Antagonist Tripeptide (CAS 117027-34-6)


Lysyl-prolyl-threonine, commonly referred to as KPT or KdPT, is a synthetic tripeptide with the molecular formula C₁₅H₂₈N₄O₅ and a molecular weight of 344.41 g/mol, specifically designated as L-Lysyl-D-Prolyl-L-Threonine (CAS 117027-34-6) [1]. This compound is a well-characterized analogue of the carboxyl-terminal tripeptide of Interleukin-1β (IL-1β, residues 193-195) [2]. Its primary known biological function is as a potent, non-opioid IL-1β antagonist, demonstrated through its ability to inhibit the protective effects of IL-1β and other chemotactic factors in vivo .

Why In-Class IL-1β Antagonist Peptides Cannot Substitute for Lysyl-Prolyl-Threonine in Rigorous Research Models


Generic substitution with closely related tripeptides or dipeptides is scientifically invalid due to the profound impact of stereochemistry and terminal amino acid identity on the mechanism and potency of IL-1β antagonism. Lysyl-prolyl-threonine, containing a D-Proline residue, demonstrates a distinct, non-opioid (naloxone-insensitive) antinociceptive mechanism that is not shared by its L-Pro counterparts or by analogues with alternative C-terminal residues, which can shift the mode of action to opioid-dependent pathways [1]. Furthermore, the tripeptide's efficacy in attenuating IL-1β-induced anorexia and protecting against glucotoxicity is dependent on its full sequence and specific stereochemical conformation, with smaller fragments like the Lys-Pro dipeptide exhibiting significantly diminished potency and duration of effect [2][3].

Quantitative Differentiation of Lysyl-Prolyl-Threonine from Analogs: A Comparative Data Guide for Scientific Procurement


Lysyl-Prolyl-Threonine vs. Standard Analgesics: Differentiated Antinociceptive Profile in the Mouse Formalin Test

In the mouse formalin test, Lys-D-Pro-Thr demonstrates antinociceptive activity in both the early (neurogenic) and late (inflammatory) phases, with a mechanism distinct from classical analgesics. Unlike morphine, its effect is naloxone-insensitive, classifying it as a non-opioid analgesic. Its potency profile differs from aspirin and indomethacin, which are primarily active in the late phase [1].

Antinociception Inflammation Analgesia

Lys-D-Pro-Thr vs. Lys-D-Pro-Asn: Comparable Bioavailability with Divergent ED50 Values in Abdominal Constriction Assay

In the acetic acid-induced abdominal constriction test, Lys-D-Pro-Thr and Lys-D-Pro-Asn both show good oral bioavailability. However, their potencies differ, as evidenced by their respective ED50 values after intraperitoneal (i.p.) and oral (p.o.) administration [1].

Antinociception Bioavailability ED50

Lys-D-Pro-Thr vs. Lys-Pro Dipeptide: Superior and Sustained Attenuation of IL-1β-Induced Anorexia in Rats

In a rat model of IL-1β-induced anorexia, both Lys-D-Pro-Thr (LDPT) and its dipeptide fragment Lys-Pro were evaluated. Lys-D-Pro-Thr at doses of 0.5 and 5.0 pmol significantly attenuated anorexia. In contrast, Lys-Pro at 5.0 pmol showed no significant effect, and the lower dose of 0.5 pmol was effective only for a short 1-hour period [1].

Anorexia IL-1β Neuropeptide

KdPT vs. High Glucose Control: Protective Effect on Human Keratinocyte Viability and Migration in a Diabetic Wound Model

In a model of high glucose (HG)-induced glucotoxicity in normal human keratinocytes (NHKs), the addition of KdPT (Lys-D-Pro-Thr) significantly antagonized the deleterious effects of HG. Specifically, KdPT attenuated HG-induced oxidative stress and improved key cell functions impaired by HG [1].

Diabetic Ulcer Keratinocyte Glucotoxicity

Lyophilized Formulation Stability: Verifiable Storage Specifications from Patent Literature

A specific patent (ES2727324T3) discloses storage-stable lyophilized formulations of L-Lysyl-D-Prolyl-L-Threonine, detailing compositions that include buffering agents and fillers like trehalose and mannitol to enhance long-term stability [1].

Formulation Stability Lyophilization

Broader Inflammatory Disease Patent Coverage for Lys-Pro-Thr and Its Derivatives

Patent ES2427970T3 claims the use of Lys-Pro-Thr and Lys-Pro as inflammation-inhibiting compounds for a wide range of conditions, including autoimmune diseases, allergic reactions, and transplant rejection [1].

Inflammation Patent Immunosuppression

Validated Application Scenarios for Lysyl-Prolyl-Threonine in Inflammation and Dermatological Research


Preclinical Pain and Inflammation Research

As a non-opioid, IL-1β antagonist, Lys-D-Pro-Thr is ideal for dissecting the role of IL-1β in pain pathways without the confounding effects of opioid receptor activation. Its efficacy in both neurogenic and inflammatory phases of the formalin test [1] makes it a valuable tool for mechanistic studies in neuroinflammation and chronic pain models.

Investigation of IL-1β-Driven Anorexia and Sickness Behavior

The compound's ability to potently and sustainably attenuate IL-1β-induced anorexia in rodent models [2] positions it as a critical reagent for research into the neural mechanisms of sickness behavior, cachexia, and the gut-brain axis.

Diabetic Wound Healing and Skin Biology Studies

Given its demonstrated protective effects against high glucose-induced glucotoxicity in human keratinocytes [3], KdPT is a specialized tool for research into diabetic ulcer pathogenesis and the development of novel treatments to improve keratinocyte migration and wound closure under diabetic conditions.

Formulation Development and Stability Studies for Bioactive Peptides

The existence of patented, storage-stable lyophilized formulations for Lysyl-Prolyl-Threonine [4] provides a validated starting point for researchers developing peptide-based therapeutics or cosmetics, offering a benchmark for optimizing long-term peptide stability and delivery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lysyl-prolyl-threonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.